molecular formula C10H12N6O2 B1237895 5-[(E)-(5-aminotetrazol-1-yl)iminomethyl]-2-ethoxyphenol

5-[(E)-(5-aminotetrazol-1-yl)iminomethyl]-2-ethoxyphenol

Cat. No.: B1237895
M. Wt: 248.24 g/mol
InChI Key: FBUPUTUNMNFNGW-WUXMJOGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(E)-(5-aminotetrazol-1-yl)iminomethyl]-2-ethoxyphenol is an organic compound that features a phenolic group, an ethoxy group, and a tetrazole ring

Preparation Methods

The synthesis of 5-[(E)-(5-aminotetrazol-1-yl)iminomethyl]-2-ethoxyphenol involves multiple steps. One common method starts with the preparation of 5-aminotetrazole, which can be synthesized through the reaction of cyanamide with hydrazine hydrochloride, followed by diazotization and cyclization . The next step involves the formation of the iminomethyl group through a condensation reaction with an appropriate aldehyde or ketone. Finally, the ethoxyphenol moiety is introduced through an etherification reaction using ethyl iodide and a base .

Chemical Reactions Analysis

5-[(E)-(5-aminotetrazol-1-yl)iminomethyl]-2-ethoxyphenol undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(E)-(5-aminotetrazol-1-yl)iminomethyl]-2-ethoxyphenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and π-π interactions, while the tetrazole ring can coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Compared to other similar compounds, 5-[(E)-(5-aminotetrazol-1-yl)iminomethyl]-2-ethoxyphenol is unique due to its combination of a tetrazole ring and a phenolic group. Similar compounds include:

Properties

Molecular Formula

C10H12N6O2

Molecular Weight

248.24 g/mol

IUPAC Name

5-[(E)-(5-aminotetrazol-1-yl)iminomethyl]-2-ethoxyphenol

InChI

InChI=1S/C10H12N6O2/c1-2-18-9-4-3-7(5-8(9)17)6-12-16-10(11)13-14-15-16/h3-6,17H,2H2,1H3,(H2,11,13,15)/b12-6+

InChI Key

FBUPUTUNMNFNGW-WUXMJOGZSA-N

SMILES

CCOC1=C(C=C(C=C1)C=NN2C(=NN=N2)N)O

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=N/N2C(=NN=N2)N)O

Canonical SMILES

CCOC1=C(C=C(C=C1)C=NN2C(=NN=N2)N)O

solubility

12.7 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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